3-(2-phenylacetaMido)-3-(4-chlorophenyl)propanoic acid 3-(2-phenylacetaMido)-3-(4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 171002-19-0
VCID: VC0169203
InChI: InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22)
SMILES: C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Molecular Formula: C17H16ClNO3
Molecular Weight: 317.8 g/mol

3-(2-phenylacetaMido)-3-(4-chlorophenyl)propanoic acid

CAS No.: 171002-19-0

Main Products

VCID: VC0169203

Molecular Formula: C17H16ClNO3

Molecular Weight: 317.8 g/mol

3-(2-phenylacetaMido)-3-(4-chlorophenyl)propanoic acid - 171002-19-0

CAS No. 171002-19-0
Product Name 3-(2-phenylacetaMido)-3-(4-chlorophenyl)propanoic acid
Molecular Formula C17H16ClNO3
Molecular Weight 317.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
Standard InChI InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22)
Standard InChIKey WHDVSHRTSIEYRK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
PubChem Compound 3683186
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator